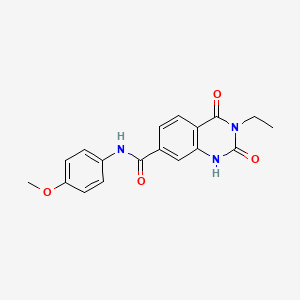
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It was first synthesized in 1957 by chemist Paul Janssen and is a member of the amide class of local anesthetics. Bupivacaine is used for regional anesthesia, peripheral nerve block, and epidural anesthesia.
作用机制
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide works by blocking the sodium channels in nerve cells, which prevents the transmission of nerve impulses and results in a loss of sensation. It has a longer duration of action compared to other local anesthetics due to its high lipid solubility, which allows it to penetrate the nerve membrane and remain in the nerve fibers for a longer period of time.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide can cause a number of biochemical and physiological effects, including cardiovascular and central nervous system toxicity. In high doses, 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide can cause cardiac arrest and respiratory depression. It has also been shown to have anti-inflammatory properties, which may contribute to its effectiveness in pain management.
实验室实验的优点和局限性
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has several advantages for use in lab experiments, including its ability to produce a long-lasting block of nerve transmission and its low toxicity compared to other local anesthetics. However, it also has limitations, including the risk of cardiovascular and central nervous system toxicity at high doses and the potential for allergic reactions.
未来方向
There are several future directions for research on 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide, including the development of new formulations with improved pharmacokinetic properties, the investigation of its anti-inflammatory properties for the treatment of inflammatory pain conditions, and the exploration of its potential for use in combination with other drugs for pain management. Additionally, further research is needed to better understand the mechanisms of 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide-induced toxicity and to develop strategies for minimizing its risks.
Conclusion:
In conclusion, 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide is a widely used local anesthetic drug with a long history of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has proven to be a valuable tool for pain management and anesthesia, further research is needed to fully understand its potential and limitations.
合成方法
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide can be synthesized by reacting 4-methylbenzoyl chloride with 4-benzyl-1-piperidinol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with N-methylpropanamine to form 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide.
科学研究应用
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has been extensively studied for its use as a local anesthetic. It is commonly used for regional anesthesia, peripheral nerve block, and epidural anesthesia. 3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide has also been studied for its use in pain management, particularly for chronic pain. It has been shown to be effective in reducing pain and improving quality of life in patients with chronic pain conditions such as neuropathic pain and cancer pain.
属性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-18-7-9-21(10-8-18)23-22(25)13-16-24-14-11-20(12-15-24)17-19-5-3-2-4-6-19/h2-10,20H,11-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSVTCJUBQIDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197862 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-benzyl-1-piperidinyl)-N-(4-methylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclooctyl-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5703285.png)



![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5703307.png)
![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)

![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)

![ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5703360.png)